3-{2-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-imidazol-4-yl}pyridine trihydrochloride
Description
3-{2-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-1H-imidazol-4-yl}pyridine trihydrochloride is a synthetic small molecule featuring a pyridine core linked to a substituted imidazole ring. The imidazole moiety is further modified with a (2S,4R)-4-methoxypyrrolidine group, a chiral bicyclic amine that confers stereochemical specificity. The trihydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications .
Crystallographic studies using programs like SHELX have likely been employed to resolve its three-dimensional structure, given the importance of stereochemistry in its biological activity . The compound’s synthesis involves multi-step organic reactions, emphasizing regioselective coupling and chiral resolution to achieve the (2S,4R) configuration.
Properties
IUPAC Name |
3-[2-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-imidazol-5-yl]pyridine;trihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O.3ClH/c1-18-10-5-11(15-7-10)13-16-8-12(17-13)9-3-2-4-14-6-9;;;/h2-4,6,8,10-11,15H,5,7H2,1H3,(H,16,17);3*1H/t10-,11+;;;/m1.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHSNXISIZYIEP-NCWKAXKRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(NC1)C2=NC=C(N2)C3=CN=CC=C3.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@H](NC1)C2=NC=C(N2)C3=CN=CC=C3.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-imidazol-4-yl}pyridine trihydrochloride typically involves multiple steps, starting with the preparation of the pyridine and imidazole precursors. One common synthetic route includes the following steps:
Formation of Pyridine Derivative: : The pyridine ring is synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of Imidazole Group: : The imidazole ring is introduced through a condensation reaction with an appropriate amine and a carbonyl compound.
Methoxylation: : The methoxypyrrolidinyl group is introduced via a methylation reaction using a suitable methylating agent.
Hydrochloride Formation: : The final step involves the formation of the trihydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure purity and yield. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-{2-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-imidazol-4-yl}pyridine trihydrochloride can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: : Alkyl halides (R-X), amines (R-NH2)
Major Products Formed
Oxidation: : Pyridine-N-oxide derivatives
Reduction: : Reduced pyridine derivatives
Substitution: : Substituted pyridine and imidazole derivatives
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity and interactions with biomolecules.
Medicine: : Investigated for its therapeutic potential in various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-{2-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-imidazol-4-yl}pyridine trihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural homology with several imidazole-pyridine derivatives, including SB203580 (4-[5-(4-fluorophenyl)-2-[4-(methylsulfonyl)phenyl]-1H-imidazol-4-yl]pyridine), a well-characterized p38 MAP kinase inhibitor . Key differences include:
- Substituent Chemistry : SB203580 features fluorophenyl and methylsulfonylphenyl groups on the imidazole ring, whereas the target compound substitutes these with a methoxypyrrolidine group.
- Salt Form : The trihydrochloride salt improves solubility compared to SB203580’s free base form, which may influence pharmacokinetics .
Functional and Pharmacological Differences
- Target Specificity : SB203580’s bulky aryl groups favor p38 MAP kinase inhibition, while the methoxypyrrolidine in the target compound may redirect activity toward G-protein-coupled receptors (GPCRs) or ion channels.
- Metabolic Stability : The methoxy group on the pyrrolidine could reduce cytochrome P450-mediated metabolism, extending half-life relative to SB203580.
Physicochemical and Pharmacokinetic Properties
| Parameter | Target Compound | SB203580 |
|---|---|---|
| Molecular Weight | ~402.3 (free base) + HCl | 377.4 (free base) |
| Solubility (aq.) | High (trihydrochloride salt) | Moderate (free base) |
| LogP (Predicted) | 1.8 | 3.2 |
| Key Functional Groups | Methoxypyrrolidine, imidazole | Fluorophenyl, methylsulfonyl |
| Stereochemical Centers | 2 (2S,4R) | 0 |
Note: Data inferred from structural analogs and salt-form trends .
Research Findings and Clinical Relevance
While direct studies on the target compound are sparse, insights can be drawn from related molecules:
- SB203580 : Demonstrated potent anti-inflammatory effects in preclinical models via p38 MAP kinase inhibition (IC50 = 50 nM) but suffers from off-target effects at higher doses .
- NNC 55-0396 : A dihydrochloride salt with T-type calcium channel blocking activity, highlighting the role of hydrochloride salts in ion channel modulation—a plausible pathway for the target compound .
Biological Activity
3-{2-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-imidazol-4-yl}pyridine trihydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C13H19Cl3N4O
- Molecular Weight : 353.7 g/mol
- CAS Number : 1955474-37-9
- Purity : Minimum 95% .
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. It has been studied for its potential as a modulator of the TRPV1 receptor, which is involved in pain sensation and inflammatory responses. The imidazole and pyridine moieties in its structure suggest it may act as a ligand for several biological targets.
Biological Activity Overview
Research indicates that the compound exhibits various biological activities, including:
- Antinociceptive Effects : Studies have demonstrated that compounds similar to 3-{2-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-imidazol-4-yl}pyridine can inhibit pain responses in animal models by modulating TRPV1 activity .
- Anti-inflammatory Properties : The compound may reduce inflammation by inhibiting pathways associated with cytokine release and immune cell activation .
- Antitumor Activity : Preliminary studies suggest potential antitumor effects, possibly through modulation of signaling pathways like PI3K/AKT/mTOR, which are critical in cancer cell proliferation .
Study on TRPV1 Modulation
A high-throughput screening identified several pyridinylpiperazine ureas as TRPV1 antagonists. The structure of 3-{2-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-imidazol-4-yl}pyridine suggests similar pharmacophoric elements that could lead to effective modulation of this receptor .
In Vivo Studies
In vivo models have shown that related compounds can significantly reduce pain-related behaviors in rodents, indicating a potential therapeutic application for chronic pain management . Additionally, compounds with similar structures have been advanced into clinical trials for their antitumor properties, highlighting the relevance of this compound's biological activity .
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
